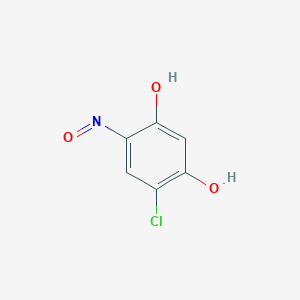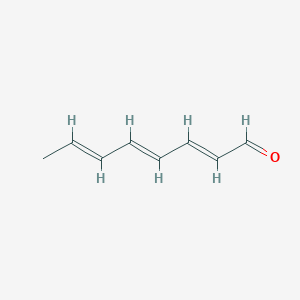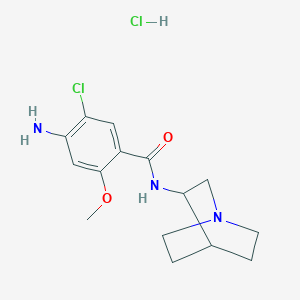
Chlorhydrate de zacopride
Vue d'ensemble
Description
Le chlorhydrate de Zacopride est un antagoniste puissant du récepteur 5-HT3 et un agoniste du récepteur 5-HT4. Il a été étudié pour ses effets anxiolytiques et nootropiques chez les modèles animaux, l’énantiomère ®-(+)- étant la forme la plus active . Le this compound présente également des effets antiémétiques et pro-respiratoires, réduisant l’apnée du sommeil et inversant la dépression respiratoire induite par les opioïdes dans des études animales .
Applications De Recherche Scientifique
Zacopride Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-HT3 and 5-HT4 receptors.
Biology: Zacopride Hydrochloride is used to study the effects of serotonin receptor modulation on various biological processes.
Medicine: It has been investigated for its potential therapeutic effects in conditions such as anxiety, cognitive disorders, and respiratory depression.
Industry: The compound is used in the development of new pharmaceuticals targeting serotonin receptors.
Mécanisme D'action
Le chlorhydrate de Zacopride exerce ses effets en interagissant avec les récepteurs de la sérotonine. Il agit comme un antagoniste du récepteur 5-HT3 et un agoniste du récepteur 5-HT4 . Les effets anxiolytiques et nootropiques du composé sont attribués à sa modulation de ces récepteurs. En outre, il a été démontré que le this compound augmente les taux d’aldostérone en stimulant les récepteurs 5-HT4 des glandes surrénales .
Analyse Biochimique
Biochemical Properties
Zacopride hydrochloride interacts with the 5-HT3 and 5-HT4 receptors, with Ki values of 0.38 and 373 nM respectively . The nature of these interactions involves Zacopride hydrochloride acting as an antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor .
Cellular Effects
Zacopride hydrochloride influences cell function by interacting with the 5-HT3 and 5-HT4 receptors. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Zacopride hydrochloride involves binding interactions with the 5-HT3 and 5-HT4 receptors. As an antagonist at the 5-HT3 receptor, it prevents the action of serotonin at this receptor. As an agonist at the 5-HT4 receptor, it mimics the action of serotonin .
Metabolic Pathways
Zacopride hydrochloride is involved in the serotonin pathway due to its interactions with the 5-HT3 and 5-HT4 receptors
Méthodes De Préparation
La synthèse du chlorhydrate de Zacopride implique plusieurs étapes, commençant par la préparation de la structure de base benzamide. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau benzamide : Le noyau benzamide est synthétisé en faisant réagir l’acide 4-amino-5-chloro-2-méthoxybenzoïque avec le chlorure de thionyle pour former le chlorure d’acide correspondant. Cet intermédiaire est ensuite mis à réagir avec la quinuclidin-3-amine pour donner le noyau benzamide.
Formation du chlorhydrate : L’étape finale implique la conversion de la base libre en son sel de chlorhydrate par traitement avec de l’acide chlorhydrique.
Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.
Analyse Des Réactions Chimiques
Le chlorhydrate de Zacopride subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes amino et méthoxy.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.
4. Applications de la recherche scientifique
Le this compound a un large éventail d’applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans les études impliquant les récepteurs 5-HT3 et 5-HT4.
Biologie : Le this compound est utilisé pour étudier les effets de la modulation des récepteurs de la sérotonine sur divers processus biologiques.
Médecine : Il a été étudié pour ses effets thérapeutiques potentiels dans des affections telles que l’anxiété, les troubles cognitifs et la dépression respiratoire.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la sérotonine.
Comparaison Avec Des Composés Similaires
Le chlorhydrate de Zacopride est unique en son genre par sa double action d’antagoniste du 5-HT3 et d’agoniste du 5-HT4. Des composés similaires comprennent :
Ondansetron : Un antagoniste sélectif du 5-HT3 utilisé principalement comme antiémétique.
Cisapride : Un agoniste du 5-HT4 utilisé pour améliorer la motilité gastro-intestinale.
Granisétron : Un autre antagoniste sélectif du 5-HT3 utilisé pour ses propriétés antiémétiques.
Comparé à ces composés, la double action du this compound offre une gamme d’effets plus large, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXVOUSORXSTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045686 | |
| Record name | Zacopride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101303-98-4, 99617-34-2 | |
| Record name | Zacopride hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101303984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zacopride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZACOPRIDE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ3775635U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Zacopride hydrochloride impact the diving bradycardia response?
A1: Zacopride hydrochloride, a potent and selective antagonist of the serotonin type 3 (5-HT3) receptor, has been shown to attenuate the progressive potentiation of the diving bradycardia in experimental settings [, ]. This suggests that 5-HT3 receptors in the nucleus tractus solitarii (NTS) play a crucial role in the enhancement of this response, particularly when the trigeminal ethmoidal nerve (EN5) and peripheral chemoreceptors are stimulated simultaneously [, ].
Q2: What is the significance of studying the effects of Zacopride hydrochloride on the diving response?
A2: Investigating the effects of Zacopride hydrochloride on the diving response provides valuable insights into the complex neuronal mechanisms that govern this physiological phenomenon []. By manipulating the activity of 5-HT3 receptors, researchers can better understand the role of specific neurotransmitters and brain regions in mediating the cardiorespiratory adaptations observed during diving [, ]. This knowledge can contribute to broader research on autonomic nervous system regulation and potential therapeutic targets for conditions involving cardiorespiratory dysfunction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


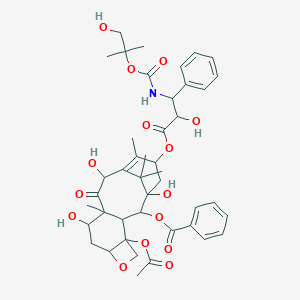

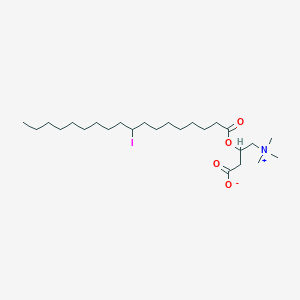

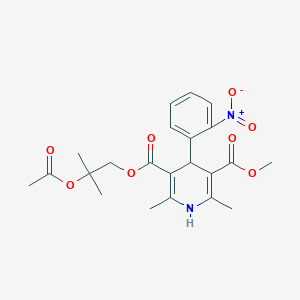

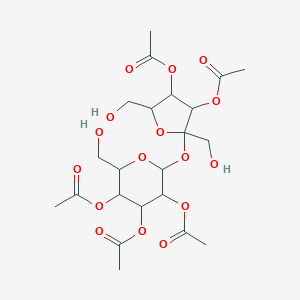

![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)
